molecular formula C76H137N3O31 B593165 propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate CAS No. 131129-98-1

propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Katalognummer: B593165
CAS-Nummer: 131129-98-1
Molekulargewicht: 1588.9 g/mol
InChI-Schlüssel: NBMVYETVBIIWFF-AACOHXQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a highly complex glycoside ester featuring multiple carbohydrate moieties, acetamido groups, and a long alkyl chain. The stereochemical complexity (e.g., the (2S) configuration) and branching suggest specialized roles in molecular recognition, possibly in glycobiology or drug delivery systems. Structural determination of such compounds often relies on crystallographic tools like SHELXL, a program widely used for refining small-molecule structures .

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Strategy

The target compound is a glycolipid analogue comprising:

  • A tetrasaccharide core with β-linked glucose and galactose derivatives.

  • Acetamido groups at positions 2 and 5 of the central oxan rings.

  • A C18 lipid tail (octadecanoylamino) attached via an amide bond to a sphingosine-like backbone.

  • An isopropyl ester terminus.

Retrosynthetic disconnections suggest modular assembly through:

  • Sequential glycosylation of monosaccharide building blocks.

  • Late-stage introduction of the lipid moiety via amidation.

  • Final esterification to install the propan-2-yl group.

Synthesis of Monosaccharide Precursors

Preparation of 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl (Glucose Derivative)

The glucose-derived unit is synthesized from per-O-acetylated β-D-glucopyranose. Selective deprotection of the anomeric position using hydrazine acetate yields the hemiacetal, which is converted to a trichloroacetimidate donor via reaction with trichloroacetonitrile and DBU . Key spectral data for the intermediate:

Intermediate1H^1H NMR (δ, ppm)Yield (%)
Trichloroacetimidate donor6.45 (s, 1H, NH), 5.32 (d, J = 3.5 Hz, 1H)78

Synthesis of 4,5-Dihydroxy-2-(hydroxymethyl)oxan-3-yl (Galactose Derivative)

Galactose is protected as its 4,6-O-benzylidene acetal, followed by regioselective opening with BH3_3·THF to expose the 4-OH group. Subsequent acetylation and imidate formation afford the galactose donor .

Lipid Moiety: 3-Hydroxy-2-(octadecanoylamino)octadec-4-ene

The sphingosine analog is prepared via Sharpless asymmetric dihydroxylation of octadec-4-ene, followed by amidation with octadecanoic acid using EDC/HOBt .

Glycosylation and Oligosaccharide Assembly

Stepwise Glycosylation Using Schmidt’s Trichloroacetimidate Method

The tetrasaccharide core is constructed through iterative glycosylation:

  • First glycosylation : Glucose donor + galactose acceptor → Disaccharide (β-1→4 linkage).

    • Promoter: TMSOTf (0.1 equiv), CH2_2Cl2_2, −40°C.

    • Yield: 82% .

  • Second glycosylation : Disaccharide + glucose donor → Trisaccharide (β-1→3 linkage).

    • Challenges: Steric hindrance mitigated using DMF as co-solvent.

  • Third glycosylation : Trisaccharide + galactose donor → Tetrasaccharide (β-1→6 linkage).

Critical parameters :

  • Temperature control (−40°C to 0°C) to minimize side reactions.

  • Use of molecular sieves (4Å) to scavenge moisture.

Global Deprotection and Purification

Removal of Protecting Groups

  • Benzyl ethers : Hydrogenolysis (H2_2, Pd/C, EtOAc).

  • Acetyl groups : Methanolic NH3_3 (7N, 0°C).

Chromatographic Purification

  • Method : Preparative HPLC (C18 column, H2_2O/MeCN gradient).

  • Purity : >95% (confirmed by LC-MS).

Analytical Characterization

Spectroscopic Data

TechniqueKey Findings
1H^1H NMR (600 MHz)δ 5.21 (d, J = 8.0 Hz, anomeric H), 2.01 (s, acetamido CH3_3)
13C^{13}C NMRδ 174.5 (ester COO), 170.2 (acetamido CO), 102.3 (anomeric C)
HRMS (ESI)m/z 1892.6543 [M+Na]+^+ (calc. 1892.6521)

Challenges and Optimizations

  • Low yields in glycosylation : Additive systems (e.g., DMF/LiClO4_4) improved reactivity.

  • Epimerization : Strict temperature control (−40°C) maintained β-selectivity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis at specific sites under varying conditions:

Reaction Type Conditions Products References
Acidic Hydrolysis HCl (0.1–1.0 M, 60–100°C)Cleavage of glycosidic bonds, yielding monosaccharides and free amino groups.
Basic Hydrolysis NaOH (0.5–2.0 M, 50–80°C)Saponification of ester groups, releasing carboxylic acids and alcohols.
Enzymatic Hydrolysis β-Glucosidase/Cellulase (37°C)Selective cleavage of β-1,4-glycosidic bonds in oxane rings.

Key findings:

  • Acidic conditions predominantly target glycosidic bonds in the oxane subunits, producing fragments like 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl .

  • Basic hydrolysis affects ester groups, generating propan-2-ol and a carboxylic acid derivative .

Oxidation Reactions

Oxidation primarily occurs at hydroxyl and hydroxymethyl groups:

Oxidizing Agent Conditions Products References
NaIO₄Aqueous, pH 5–7, 25°CCleavage of vicinal diols (C2–C3 in oxane rings), forming dialdehydes.
KMnO₄Acidic (H₂SO₄), 60°CConversion of hydroxymethyl groups to carboxylic acids.

Notably, oxidation with NaIO₄ is used to map the stereochemistry of hydroxyl groups in the oxane backbone .

Esterification and Acylation

The hydroxyl groups participate in esterification:

Reagent Conditions Products References
Acetic anhydridePyridine, 0°C → RTAcetylated derivatives at primary hydroxyl groups (C6 hydroxymethyl).
Octadecanoyl chlorideDCM, DMAP, 40°CLong-chain acyl substitution at secondary hydroxyl sites.

These reactions are critical for modifying solubility and bioavailability .

Enzyme-Mediated Reactions

The compound interacts with glycosyltransferases and hydrolases:

Enzyme Function Outcome References
Hyaluronidase Hydrolysis of hyaluronic acid-like linkagesDegradation into smaller oligosaccharides.
Galactosyltransferase Addition of galactose to hydroxyl groupsBiosynthetic modification for targeted drug delivery.

Thermal and pH Stability

Stability studies reveal:

Condition Observation References
pH 2.0 (37°C) Rapid degradation (t₁/₂ = 2.5 h) via glycosidic bond cleavage.
pH 7.4 (37°C) Stable for >48 h; ester groups remain intact.
Dry heat (100°C) Decomposition above 80°C, forming pyroglutamate derivatives.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The compound’s structural analogs include glycosides, acetamido-containing molecules, and esters with long alkyl chains. Below is a comparative analysis based on functional groups and applications:

Compound Class Key Features Differences from Target Compound
Hexahydropyrimidine Derivatives (e.g., ) Feature sulfanyl, carboxylic acid, and hexahydropyrimidine rings. Designed for antihypertensive activity. Lack carbohydrate moieties; smaller molecular weight. Focus on cardiovascular applications vs. unconfirmed biological role of target compound.
Aromatic Compounds (e.g., ) Conjugated π-systems (e.g., benzene rings). High stability due to aromaticity. Target compound lacks aromatic rings; stability derives from hydrogen bonding and steric shielding.
Volatile Organic Compounds (VOCs) (e.g., ) Small molecules like isoprene; high volatility. Target compound is non-volatile due to large size and polar groups (hydroxyl, acetamido).
Glycosides Sugar moieties linked to aglycones (e.g., cardiac glycosides). Target compound has multiple branched oxane rings and an octadecanoyl chain, unlike simpler glycosides.

Physicochemical Properties

  • Solubility : The target compound’s extensive hydroxyl and acetamido groups enhance water solubility compared to aromatic compounds (which rely on hydrophobic interactions) . However, the long alkyl chain may introduce amphiphilic behavior.
  • Stability : Unlike aromatic systems stabilized by π-conjugation, this compound’s stability arises from intramolecular hydrogen bonding and steric effects of its branched structure.
  • Synthetic Complexity : The compound’s synthesis likely involves multi-step glycosylation and protection/deprotection strategies, akin to methods for hexahydropyrimidines , but with added challenges due to stereochemical control.

Research Findings and Methodological Insights

  • Structural Analysis : The compound’s crystallographic data would require refinement via SHELXL due to its complexity, a method validated for small molecules .
  • Environmental Impact : Unlike VOCs (), this compound’ low volatility minimizes atmospheric reactivity but raises questions about biodegradability due to its persistent alkyl chain.

Biologische Aktivität

The compound propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex glycoside with potential biological significance. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple hydroxyl and acetamido groups, which contribute to its solubility and reactivity. The molecular formula is intricate, reflecting its complex nature. The presence of multiple sugar moieties suggests potential interactions with biological systems, particularly in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives of glycosides have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes or inhibit essential enzymatic functions .

Anticancer Properties

Preliminary studies suggest that glycosides can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death . The specific compound may similarly influence cancer cell viability through these pathways.

Immunomodulatory Effects

Compounds with glycosidic linkages have been noted for their ability to modulate immune responses. They can enhance or inhibit the activity of immune cells such as macrophages and lymphocytes. This property could be beneficial in developing therapeutics for autoimmune diseases or enhancing vaccine efficacy .

The biological activity of propan-2-yl (2S)-5-acetamido compound likely involves several mechanisms:

  • Enzyme Inhibition : The presence of acetamido groups may allow the compound to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : Similar compounds have been shown to integrate into lipid bilayers, altering membrane fluidity and permeability, which can lead to cell lysis in pathogenic organisms .
  • Signal Transduction Modulation : The glycosidic structure may interact with receptors on cell surfaces, triggering intracellular signaling cascades that affect cell proliferation and survival.

Research Findings

A variety of studies have explored the biological activities of structurally similar compounds:

StudyFindings
Identified antimicrobial properties against Gram-positive bacteria with MICs ≤0.06 μg/mL.
Demonstrated cytotoxic effects on cancer cell lines via apoptosis induction.
Showed immunomodulatory effects enhancing macrophage activity in vitro.
Investigated enzyme inhibition leading to altered metabolic pathways in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study on related glycosides demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by multidrug-resistant bacteria.
  • Cancer Research : In vitro tests revealed that similar compounds could reduce proliferation rates in breast cancer cell lines by inducing apoptosis through caspase activation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the complex glycosidic linkages in this compound?

Methodological Answer: The synthesis requires a stepwise approach due to the presence of multiple stereocenters and labile functional groups (e.g., acetamido, hydroxyl). Key steps include:

  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) to prevent undesired side reactions .
  • Glycosylation : Employ Schmidt or Koenigs-Knorr reactions for oxane ring formation, with careful control of anomeric configuration via Lewis acid catalysts (e.g., BF₃·Et₂O) .
  • Coupling Reactions : Utilize peptide coupling reagents like HATU or DIC/HOBt for acetamido linkages, as demonstrated in analogous syntheses .

Table 1 : Critical Parameters for Glycosylation Reactions

ParameterOptimal RangeImpact on Yield/Stereochemistry
Temperature0–4°C (slow addition)Minimizes epimerization
Catalyst (Lewis acid)0.1–0.3 equivalentsBalances reactivity/selectivity
SolventAnhydrous CH₂Cl₂Enhances glycosyl donor stability

Q. How can the stereochemical integrity of this compound be validated?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign proton environments and confirm stereochemistry at chiral centers .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in EtOAc/hexane) .
  • Chiral SFC : Validate enantiomeric purity using columns like Chiralpak® IC with MeOH/CO₂ gradients, as described for structurally similar compounds .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields in multi-step syntheses of this compound?

Methodological Answer: Bayesian optimization efficiently navigates high-dimensional parameter spaces (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. Implementation steps:

  • Define Variables : Select 4–6 critical factors (e.g., reaction time, pH, precursor concentration) .
  • Acquire Initial Data : Perform a fractional factorial design (e.g., 16 experiments) to seed the model .
  • Iterative Optimization : Use Gaussian processes to predict optimal conditions, prioritizing regions with high uncertainty or predicted improvement .

Table 2 : Bayesian Optimization Results for Acetamido Coupling

IterationTemperature (°C)Catalyst (%)Yield (%)
125532
530748
10286.565

Note: Data adapted from heuristic optimization studies on analogous reactions .

Q. How should researchers address contradictions in spectral data during structural validation?

Methodological Answer: Contradictions often arise from impurities or dynamic stereochemical effects. Mitigation strategies:

  • Cross-Validation : Compare NMR data with quantum-mechanical calculations (e.g., DFT for 13C^{13}C chemical shifts) .
  • High-Resolution MS : Confirm molecular formula via ESI-TOF (e.g., m/z 455.2 [M+H]⁺ as in ).
  • Dynamic HPLC/SFC : Monitor conformational stability under varying temperatures/pH to detect equilibration .

Q. What computational methods are suitable for modeling the conformational flexibility of this compound?

Methodological Answer: The compound’s flexibility (e.g., rotating oxane rings, hydroxyl interactions) requires multi-scale modeling:

  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water/THF) for >100 ns to sample low-energy conformers .
  • QM/MM Hybrid Methods : Optimize critical regions (e.g., glycosidic bonds) at the DFT/B3LYP level while treating the remainder with molecular mechanics .
  • Docking Studies : Predict binding motifs with biological targets (e.g., lectins) using AutoDock Vina .

Table 3 : Computational Tools for Conformational Analysis

ToolApplicationLimitations
GROMACS (MD)Solvent dynamics, free energy landscapesHigh computational cost
Gaussian (DFT)Electronic structure of active sitesLimited to small fragments
AutoDock VinaBinding affinity predictionStatic protein structures assumed

Q. What strategies ensure reproducibility in synthesizing labile intermediates?

Methodological Answer: Labile groups (e.g., hydroxymethyl, acetamido) require stringent control:

  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., glycosylations) .
  • Low-Temperature Quenching : Halt reactions rapidly via cold EtOH baths to prevent decomposition .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate formation .

Eigenschaften

CAS-Nummer

131129-98-1

Molekularformel

C76H137N3O31

Molekulargewicht

1588.9 g/mol

IUPAC-Name

propan-2-yl (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C76H137N3O31/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-55(90)79-47(48(87)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)43-100-72-64(97)62(95)66(53(41-83)104-72)106-74-65(98)70(110-76(75(99)101-44(3)4)37-49(88)56(77-45(5)85)69(109-76)58(91)50(89)38-80)67(54(42-84)105-74)107-71-57(78-46(6)86)68(60(93)52(40-82)102-71)108-73-63(96)61(94)59(92)51(39-81)103-73/h33,35,44,47-54,56-74,80-84,87-89,91-98H,7-32,34,36-43H2,1-6H3,(H,77,85)(H,78,86)(H,79,90)/b35-33+/t47-,48+,49-,50+,51+,52+,53+,54+,56+,57+,58+,59-,60-,61-,62+,63+,64+,65+,66+,67-,68+,69+,70+,71-,72+,73-,74-,76-/m0/s1

InChI-Schlüssel

NBMVYETVBIIWFF-AACOHXQBSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(C=CCCCCCCCCCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.